molecular formula C6H6Br2N2O B8737214 1-Ethyl-3,5-dibromopyrazin-2-one

1-Ethyl-3,5-dibromopyrazin-2-one

Cat. No.: B8737214
M. Wt: 281.93 g/mol
InChI Key: KEENBFXSNXLNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3,5-dibromopyrazin-2-one is a specialized chemical building block designed for research and development applications. Its molecular structure, featuring bromine atoms and a pyrazinone core, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex heterocyclic systems. Researchers can utilize this compound in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse carbon and nitrogen-based functionalities. The reactive halogen atoms also allow for further functionalization via nucleophilic aromatic substitution. Compounds based on the pyrazinone and dibromopyrazine scaffold are of significant interest in medicinal chemistry and materials science. The pyrazinone core is a known motif in the development of kinase inhibitors, which are a prominent class of therapeutic agents in oncology and inflammatory diseases . As a biochemical reagent, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

3,5-dibromo-1-ethylpyrazin-2-one

InChI

InChI=1S/C6H6Br2N2O/c1-2-10-3-4(7)9-5(8)6(10)11/h3H,2H2,1H3

InChI Key

KEENBFXSNXLNCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C(C1=O)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3,5-dibromopyrazine

  • Structure: Differs by replacing the pyrazin-2-one oxygen with an amino group and lacking the ethyl substituent.
  • Reactivity: The amino group facilitates nucleophilic aromatic substitution, while bromine atoms enable cross-coupling. However, the absence of a ketone reduces electrophilicity compared to 1-ethyl-3,5-dibromopyrazin-2-one.
  • Applications : Used in synthesizing imidazo[1,2-a]pyrazines for kinase inhibitors .
  • Key Difference: Higher polarity due to the amino group vs. the ketone in the target compound.

1-Ethyl-3,5-dimethylbenzene

  • Structure : Aromatic benzene ring with ethyl and methyl substituents; lacks heterocyclic and bromine atoms.
  • Properties : Volatile organic compound (VOC) with allelopathic activity in plants, influencing root exudate interactions .
  • Key Difference: Non-polar hydrocarbon vs. brominated heterocycle, leading to divergent applications (e.g., agrochemicals vs. flavorants).

1-Ethyl-3,5-dimethylpyrazine

  • Applications : Maillard reaction product contributing to meaty or roasted flavors in food chemistry .
  • Key Difference : Methyl groups enhance volatility for aroma applications, whereas bromine and ketone in the target compound favor synthetic chemistry.

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

  • Structure: Pyrazole ring with sulfonyl-piperazine substituents; distinct heterocycle from pyrazinone.
  • Applications : Specialized reagent in medicinal chemistry (e.g., sulfonamide-based inhibitors) .
  • Key Difference : Sulfonyl group introduces hydrogen-bonding capacity, unlike the electrophilic bromine in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications References
This compound C₆H₅Br₂N₂O 293.93 Bromine, ketone, ethyl Bromination/ethylation of pyrazine Pharmaceutical intermediates
2-Amino-3,5-dibromopyrazine C₄H₃Br₂N₃ 252.90 Bromine, amino Direct bromination of 2-aminopyrazine Kinase inhibitor precursors
1-Ethyl-3,5-dimethylbenzene C₁₀H₁₄ 134.22 Ethyl, methyl Friedel-Crafts alkylation Allelopathic agent, VOC
1-Ethyl-3,5-dimethylpyrazine C₈H₁₂N₂ 136.20 Ethyl, methyl Maillard reaction Flavor and fragrance industry
Sulfonyl-piperazine derivative C₁₁H₂₀N₄O₂S 272.37 Sulfonyl, piperazine, ethyl Sulfonylation of pyrazole Medicinal chemistry reagents

Research Findings and Discussion

  • Reactivity: Brominated pyrazinones exhibit superior electrophilicity for cross-coupling compared to methylated pyrazines or benzenes, enabling diverse functionalization .
  • Biological Activity: 1-Ethyl-3,5-dimethylbenzene’s allelopathic properties contrast with the synthetic utility of brominated pyrazinones, highlighting structural dependence on bioactivity .
  • Synthetic Challenges : Palladium-catalyzed reactions for this compound require precise control to avoid debromination, unlike simpler alkylation steps for dimethylbenzenes .

Preparation Methods

Bromination with N-Bromosuccinimide

The synthesis begins with 2-aminopyrazine , which undergoes bromination using N-bromosuccinimide (NBS) in a dimethyl sulfoxide (DMSO)/water solvent system. This reaction is conducted at temperatures below 15°C to ensure controlled addition and prevent over-bromination. The product, 2-amino-3,5-dibromopyrazine , is isolated via extraction with ethyl acetate and purified by recrystallization in absolute ethanol.

Mechanistic Insights :
NBS acts as an electrophilic bromine source, attacking the electron-rich positions (C3 and C5) of the pyrazine ring. The amino group at C2 directs bromination to the meta positions due to its electron-donating resonance effects.

Ethylation via Acetaldehyde Gas

The ethyl group is introduced by treating 2-amino-3,5-dibromopyrazine with acetaldehyde gas in the presence of a base (e.g., potassium hydroxide) and a catalyst. The reaction occurs under inert gas (e.g., nitrogen) at 100°C, facilitating nucleophilic substitution at the C1 position. The intermediate is then oxidized to form the pyrazin-2-one moiety.

Key Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Purification: Vacuum distillation followed by recrystallization in hexane.

Four-Step Synthesis from 2-Cyanopyrazine

Conversion to 2-Aminopyrazine

2-Cyanopyrazine is hydrolyzed using sodium hypochlorite (NaClO) in alkaline conditions (pH > 12). This step converts the nitrile group to an amine, yielding 2-aminopyrazine with >85% efficiency.

Bromination with Brominating Agents

The amine undergoes bromination using bromine (Br₂) or NBS in acetic acid. This produces 2-amino-3,5-dibromopyrazine with regioselectivity confirmed by nuclear magnetic resonance (NMR).

Alkylation and Cyclization

The ethyl group is introduced via ethyl bromide (C₂H₅Br) in the presence of cesium carbonate (Cs₂CO₃). Subsequent cyclization under acidic conditions (e.g., HCl) forms the pyrazin-2-one ring.

Yield Optimization :

  • Temperature: 80–100°C.

  • Catalyst: Palladium(II) acetate improves reaction kinetics.

Direct Functionalization of Pyrazin-2-one Derivatives

Bromination of 1-Ethylpyrazin-2-one

An alternative route involves brominating 1-ethylpyrazin-2-one using bromine in hydrobromic acid (HBr). This method achieves simultaneous bromination at C3 and C5 but requires careful stoichiometry to avoid polybromination.

Reaction Equation :

1-Ethylpyrazin-2-one+2Br2HBr1-Ethyl-3,5-dibromopyrazin-2-one+2HBr\text{1-Ethylpyrazin-2-one} + 2 \, \text{Br}_2 \xrightarrow{\text{HBr}} \text{this compound} + 2 \, \text{HBr}

Purification and Characterization

The crude product is washed with sodium bicarbonate (NaHCO₃) to remove excess HBr, followed by column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed via high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages
Bromination/Alkylation2-AminopyrazineNBS, Acetaldehyde68–72%High regioselectivity
Four-Step Synthesis2-CyanopyrazineNaClO, Br₂, C₂H₅Br55–60%Scalable for industrial production
Direct Bromination1-Ethylpyrazin-2-oneBr₂, HBr50–55%Fewer steps

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